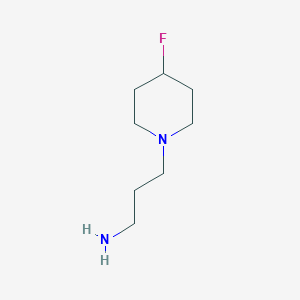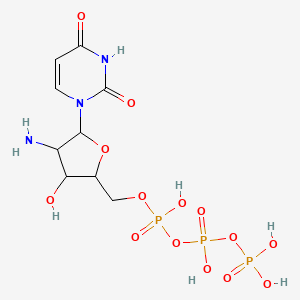
4-Pyridinecarboxylic acid, 2,5-dichloro-3-cyano-6-(1,1-dimethylethyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinecarboxylic acid, 2,5-dichloro-3-cyano-6-(1,1-dimethylethyl)-, ethyl ester is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 2,5-dichloro-3-cyano-6-(1,1-dimethylethyl)-, ethyl ester typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis begins with a pyridine derivative.
Chlorination: Introduction of chlorine atoms at the 2 and 5 positions using reagents like thionyl chloride or phosphorus pentachloride.
Cyano Group Introduction: The cyano group can be introduced via nucleophilic substitution using cyanide salts.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
tert-Butyl Group Addition: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or hydroxyl derivatives.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Hydroxylated pyridine derivatives.
Reduction: Amino-pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Medicine
Therapeutics: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science:
作用機序
The mechanism of action would depend on the specific application. In pharmacology, it might interact with specific enzymes or receptors, modulating biological pathways. In catalysis, it could act as a ligand, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
4-Pyridinecarboxylic acid derivatives: Compounds with similar core structures but different substituents.
Chlorinated pyridines: Compounds with chlorine atoms at different positions.
Cyano-pyridines: Compounds with cyano groups attached to the pyridine ring.
Uniqueness
The unique combination of substituents (chlorine, cyano, tert-butyl, and ethyl ester) in 4-Pyridinecarboxylic acid, 2,5-dichloro-3-cyano-6-(1,1-dimethylethyl)-, ethyl ester imparts distinct chemical properties, making it valuable for specific applications in various fields.
特性
CAS番号 |
286436-19-9 |
|---|---|
分子式 |
C13H14Cl2N2O2 |
分子量 |
301.16 g/mol |
IUPAC名 |
ethyl 2-tert-butyl-3,6-dichloro-5-cyanopyridine-4-carboxylate |
InChI |
InChI=1S/C13H14Cl2N2O2/c1-5-19-12(18)8-7(6-16)11(15)17-10(9(8)14)13(2,3)4/h5H2,1-4H3 |
InChIキー |
YACIFGZVNBMGNJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=NC(=C1Cl)C(C)(C)C)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


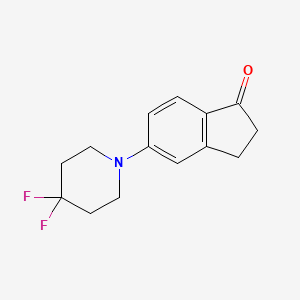
![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)

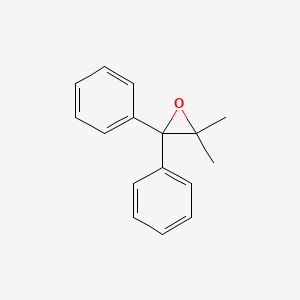

![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)



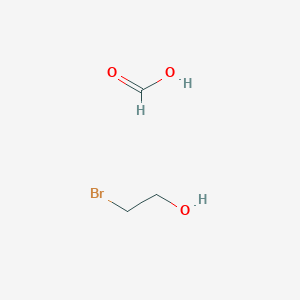

![3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B12081061.png)
